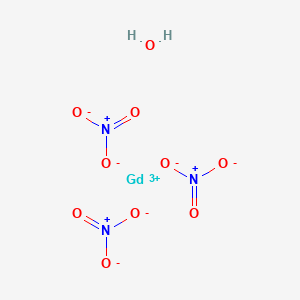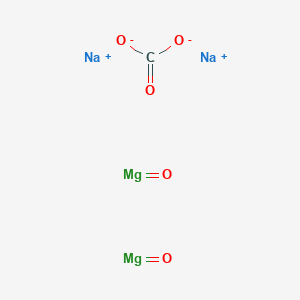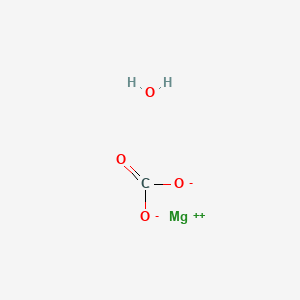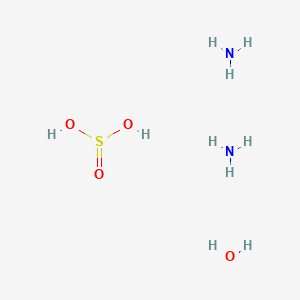
Gadolinium(III) nitrate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium(III) nitrate hydrate is an inorganic compound with the chemical formula Gd(NO₃)₃·6H₂O. It is a white crystalline solid that is highly soluble in water and is commonly used as an oxidizing agent. This compound is notable for its applications in nuclear reactors as a neutron poison, as well as in the production of specialized glasses and ceramics .
Mechanism of Action
Target of Action
Gadolinium(III) nitrate hydrate primarily targets nuclear reactors, where it is used as a water-soluble neutron poison . It acts as an oxidizing agent , which means it can accept electrons from other substances during a chemical reaction.
Mode of Action
As an oxidizing agent, this compound can cause substances to lose electrons in a chemical reaction . This property is utilized in nuclear reactors, where it helps control the rate of the nuclear reaction by absorbing excess neutrons .
Pharmacokinetics
Its high water solubility suggests that it could be readily absorbed and distributed in aqueous environments.
Result of Action
The primary result of this compound’s action is the control of nuclear reactions in reactors . By absorbing excess neutrons, it prevents the nuclear reaction from becoming too intense and potentially leading to a meltdown .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as temperature and the presence of water. Its high water solubility allows it to be readily used in aqueous environments such as nuclear reactors. Furthermore, it is stable under normal temperatures and pressures .
Preparation Methods
Gadolinium(III) nitrate hydrate can be synthesized through various methods. One common approach involves the reaction of gadolinium oxide (Gd₂O₃) with nitric acid (HNO₃), resulting in the formation of gadolinium nitrate, which can then be crystallized to obtain the hydrate form. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial production methods often involve the use of high-purity gadolinium oxide and concentrated nitric acid. The reaction is conducted in a reactor vessel, followed by crystallization and drying processes to obtain the final product in its hydrated form .
Chemical Reactions Analysis
Gadolinium(III) nitrate hydrate undergoes various chemical reactions, primarily due to its oxidizing nature. Some of the key reactions include:
Oxidation: As an oxidizing agent, this compound can facilitate the oxidation of other substances. For example, it can oxidize organic compounds, leading to the formation of corresponding oxides and nitrates.
Reduction: Although less common, this compound can be reduced under specific conditions, typically involving strong reducing agents.
Substitution: This compound can participate in substitution reactions where the nitrate ions are replaced by other anions, leading to the formation of different gadolinium salts
Common reagents used in these reactions include nitric acid, reducing agents like hydrogen gas, and various anions for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Gadolinium(III) nitrate hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Gadolinium(III) nitrate hydrate can be compared with other similar compounds, such as:
Lanthanum(III) nitrate hydrate: Similar to this compound, lanthanum(III) nitrate hydrate is used in the production of specialized glasses and ceramics. it does not have the same neutron capture properties as gadolinium.
Samarium(III) nitrate hydrate: This compound is also used in nuclear applications, but it has different neutron capture characteristics compared to this compound.
Cerium(III) nitrate hydrate: Used in catalysis and materials science, cerium(III) nitrate hydrate shares some applications with this compound but differs in its chemical reactivity and properties
This compound is unique due to its high neutron capture cross-section, making it particularly valuable in nuclear applications .
Properties
IUPAC Name |
gadolinium(3+);trinitrate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWZIXQSZWFRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH2N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














